molecular formula C20H20N4O4S B2931530 4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897478-37-4

4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2931530
CAS No.: 897478-37-4
M. Wt: 412.46
InChI Key: CRRSHWAVLRZXPW-UHFFFAOYSA-N
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Description

4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, a piperazine ring, and a nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the benzothiazole core and introduce the piperazine ring through a nucleophilic substitution reaction. The nitrobenzoyl group can be added via an acylation reaction using 4-nitrobenzoyl chloride. The ethoxy group is introduced through an etherification reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Acylation: The piperazine ring can be further acylated to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Alkyl halides, aryl halides, sodium hydride (NaH)

    Acylation: Acyl chlorides, triethylamine (TEA)

Major Products

    Reduction of Nitro Group: 4-amino-2-[4-(4-aminobenzoyl)piperazin-1-yl]-1,3-benzothiazole

    Substitution of Ethoxy Group: 4-alkoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Scientific Research Applications

4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
  • 2-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidine
  • tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

Uniqueness

4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its combination of a benzothiazole core with a piperazine ring and a nitrobenzoyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the nitro group enhances its ability to form hydrogen bonds, making it a more potent inhibitor of protein function compared to other compounds without this group.

Properties

IUPAC Name

[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-2-28-16-4-3-5-17-18(16)21-20(29-17)23-12-10-22(11-13-23)19(25)14-6-8-15(9-7-14)24(26)27/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRSHWAVLRZXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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